Cas no 866895-76-3 (3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline)

3-Benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline is a structurally distinct quinoline derivative characterized by its benzoyl and ethoxybenzenesulfonyl substituents. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of the ethoxybenzenesulfonyl group enhances its solubility and bioavailability, while the benzoyl moiety may contribute to binding affinity in molecular interactions. Its 6-methylquinoline core provides a rigid scaffold for further functionalization. The compound's unique structure makes it valuable for medicinal chemistry research, especially in exploring novel therapeutic agents with improved pharmacokinetic properties. Its synthetic versatility allows for modifications to optimize biological activity and selectivity.
3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline structure
866895-76-3 structure
Product Name:3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline
CAS No:866895-76-3
MF:C25H21NO4S
MW:431.50354552269
CID:6302867
PubChem ID:2151447
Update Time:2025-07-02

3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline
    • 866895-76-3
    • (4-((4-ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(phenyl)methanone
    • AKOS001859437
    • F1607-0583
    • [4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone
    • Inchi: 1S/C25H21NO4S/c1-3-30-19-10-12-20(13-11-19)31(28,29)25-21-15-17(2)9-14-23(21)26-16-22(25)24(27)18-7-5-4-6-8-18/h4-16H,3H2,1-2H3
    • InChI Key: WNQOYHZRSMRTPD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OCC)(C1C(C(C2C=CC=CC=2)=O)=CN=C2C=CC(C)=CC=12)(=O)=O

Computed Properties

  • Exact Mass: 431.11912932g/mol
  • Monoisotopic Mass: 431.11912932g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 81.7Ų

3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline Pricemore >>

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Additional information on 3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline

Introduction to 3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline (CAS No. 866895-76-3)

3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 866895-76-3, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the quinoline class, a heterocyclic aromatic molecule known for its broad spectrum of biological activities. The presence of multiple functional groups, including a benzoyl group, a sulfonyl group, and an ethoxy group, contributes to its unique chemical properties and potential therapeutic applications.

The synthesis of 3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The benzoyl group at the 3-position and the 4-ethoxybenzenesulfonyl group at the 4-position are critical for modulating the electronic and steric properties of the quinoline core. Additionally, the methyl group at the 6-position further influences the compound's reactivity and interaction with biological targets. These structural features make 3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline a promising candidate for further investigation in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes and receptors involved in inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases. Furthermore, its quinoline backbone is known to interact with DNA and RNA, which could be exploited for applications in anticancer therapies.

In vitro studies have demonstrated that 3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline exhibits notable cytotoxic effects against certain cancer cell lines. The benzoyl and sulfonyl groups are believed to play a crucial role in disrupting key cellular processes such as DNA replication and transcription. Additionally, the ethoxy group may enhance solubility and bioavailability, improving the compound's pharmacokinetic profile. These findings have prompted further research into optimizing synthetic routes to improve yield and purity.

The development of novel synthetic methodologies is essential for producing 3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline on an industrial scale. Researchers have explored various catalytic systems and reaction conditions to streamline the synthesis process while maintaining high chemical yields. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been particularly effective in constructing the complex quinoline framework efficiently. These advancements not only reduce production costs but also minimize environmental impact by reducing waste generation.

Pharmaceutical companies are increasingly interested in quinoline derivatives due to their versatility and potential therapeutic benefits. 3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline represents a promising example of how structural modifications can enhance biological activity. By fine-tuning its chemical structure, researchers aim to develop next-generation drugs with improved efficacy and reduced side effects. Collaborative efforts between academic institutions and industry partners are crucial for translating these findings into clinical applications.

The future of 3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline research lies in exploring its mechanisms of action at a molecular level. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its interactions with biological targets. Understanding these interactions will provide valuable insights into its potential therapeutic applications and guide the design of more effective derivatives.

Moreover, green chemistry principles are being integrated into the synthesis of 3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline to ensure sustainability. The use of renewable feedstocks, solvent-free reactions, and energy-efficient processes are examples of how modern synthetic strategies can minimize environmental footprint while maintaining high product quality. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices.

In conclusion, 3-benzoyl-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline (CAS No. 866895-76-3) is a structurally fascinating compound with significant potential in medicinal chemistry. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents. With ongoing research focused on optimizing synthesis methods, understanding biological mechanisms, and adhering to green chemistry principles, this compound is poised to make substantial contributions to drug discovery and development.

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